
⚬ Nazartinib (EGF816): Core Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nazartinib

CAS No.: 1508250-71-2

Cat. No.: S547951

Get Quote

Nazartinib is classified as a third-generation, irreversible, and mutant-selective epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. Its core mechanism involves covalently

binding to and inhibiting mutant forms of EGFR, including both the activating mutations (e.g., L858R, exon

19 deletions) and the T790M resistance mutation [1] [2]. It was designed to have approximately 60-fold

greater selectivity for mutant EGFR over wild-type EGFR, which aims to improve the therapeutic

window by reducing off-target toxicities [1].

⚬ Clinical Evidence and Efficacy Data

The following table summarizes key efficacy data from a phase 2 study of Nazartinib as a first-line

treatment in patients with advanced, EGFR-mutant NSCLC [3].

Efficacy Parameter Result (Phase 2, First-Line)

Objective Response Rate (ORR) 69% (as assessed by Blinded Independent Review Committee)

Disease Control Rate (DCR) 91%

Median Duration of Response
(DOR)

25.0 months

Median Progression-Free
Survival (PFS)

18.0 months

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-interest
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9743956/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0959804922003021
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Efficacy Parameter Result (Phase 2, First-Line)

Overall Survival (OS) Median OS not reached at 30-month follow-up; 56% of patients
alive at 33 months

This study involved 45 treatment-naive patients, a notable 42% of whom had baseline brain metastases

[3]. The activity against central nervous system (CNS) metastases is a critical characteristic of third-

generation EGFR TKIs.

⚬ Analytical and Metabolic Profile

Recent research has focused on characterizing the metabolic profile of Nazartinib. One study developed a

rapid and specific UPLC-MS/MS method for its quantification in human liver microsomes (HLMs),

validating it according to US FDA guidelines [4].

The table below outlines key metabolic stability parameters and findings from this preclinical investigation:

Parameter Finding

Analytical Technique UPLC-MS/MS

Matrix Human Liver Microsomes (HLMs)

Linear Range 1 - 3000 ng/mL

LLOQ (Lower Limit of Quantification) 0.39 ng/mL

*In Vitro* Half-Life (t₁/₂) 17.44 minutes

Intrinsic Clearance 46.48 mL/min/kg

Identified Structural Alert Dimethylamino-butenoyl moiety

The study concluded that the dimethylamino-butenoyl moiety is a site of metabolic bioactivation and

potential instability. It suggested that modifying this part of the molecule could improve the metabolic

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.sciencedirect.com/science/article/abs/pii/S0959804922003021
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S2405844024101405
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


stability and safety profile of future drug derivatives [4].

⚬ Current Development Status and Combination
Strategies

According to recent clinical trial updates, several studies involving Nazartinib have been terminated or

completed. A phase I/II trial of Nazartinib in adult patients with EGFR-mutant solid malignancies has been

completed [5]. Other trials, including a phase II study of Nazartinib and Gefitinib, were terminated early

due to slow accrual [5]. A phase I trial of Nazartinib in combination with other targeted agents for EGFR-

mutant NSCLC was terminated for business reasons, not safety concerns [5].

Research into combination therapies has continued. A phase I/II study investigated Nazartinib plus

capmatinib (a MET inhibitor) in patients with EGFR-TKI-resistant NSCLC, showing antitumor activity and

an acceptable safety profile [5]. Another phase I trial (EATON) explored Nazartinib with trametinib (a MEK

inhibitor), but reported that preliminary efficacy in a heavily pre-treated population was limited without

biomarker selection [5].

⚬ Mechanistic Pathway of Nazartinib

The following diagram illustrates the mechanism of action of Nazartinib within the EGFR signaling

context.
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Nazartinib covalently binds to and blocks signaling from mutant EGFR, inhibiting downstream pathways

that drive tumor cell proliferation and survival. [1] [2]

Research Gaps and Future Directions

The development of Nazartinib appears to have been deprioritized by Novartis for strategic business

reasons, not due to safety or a complete lack of efficacy [5]. The available data on its clinical profile,

especially its activity in the CNS, remains of scientific value. Future research could explore the structural

modifications to the dimethylamino-butenoyl moiety to generate new compounds with improved

metabolic stability [4]. Furthermore, the concept of overcoming resistance via rational combination

therapies (e.g., with MET or MEK inhibitors) continues to be a relevant path of investigation for EGFR-

mutant cancers, even if primarily pursued with other agents in the class [5].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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